(Mercaptomethyl)diphenylphosphineoxide

Description

Overview of Organophosphorus Compounds in Synthetic Chemistry

Organophosphorus compounds are integral to modern synthetic chemistry, serving as versatile reagents, ligands, and catalysts. rsc.org Their utility stems from the unique electronic and steric properties of the phosphorus atom. For instance, phosphines (R₃P) are widely used as ligands in transition-metal catalysis due to their ability to modulate the reactivity of the metal center. researchgate.net Another important class of organophosphorus compounds is the phosphonium (B103445) ylides, which are key reagents in the Wittig reaction, a fundamental method for the synthesis of alkenes.

The reactivity of organophosphorus compounds is diverse. They can act as nucleophiles, electrophiles, and radical species. The phosphorus atom can exist in various oxidation states, most commonly +3 (phosphines, phosphites) and +5 (phosphine oxides, phosphates), which dictates their chemical behavior. The ability to tune the steric and electronic properties of organophosphorus compounds by varying the organic substituents (R groups) allows for fine control over their reactivity and selectivity in chemical transformations.

Significance of Tertiary Phosphine (B1218219) Oxides as Fundamental Ligands and Reagents

Tertiary phosphine oxides (R₃P=O) are a class of organophosphorus compounds characterized by a phosphoryl group (P=O). nih.gov The P=O bond is highly polar and strong. nih.gov Historically, tertiary phosphine oxides were often considered as byproducts of reactions involving phosphines, such as the Wittig reaction. However, their significance as ligands and reagents in their own right is now well-established.

The oxygen atom of the phosphoryl group in tertiary phosphine oxides is a good Lewis base, allowing these compounds to coordinate to a variety of metal ions. This coordination ability has been exploited in the development of catalysts and extraction agents. nih.gov Furthermore, the thermal stability and air-stability of many tertiary phosphine oxides make them robust ligands in catalysis. nih.gov

In organic synthesis, tertiary phosphine oxides can be converted back to the corresponding phosphines through reduction reactions, which is a crucial step in recycling valuable phosphine ligands. google.com They also play a role in various organic transformations, including the Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions to produce alkenes.

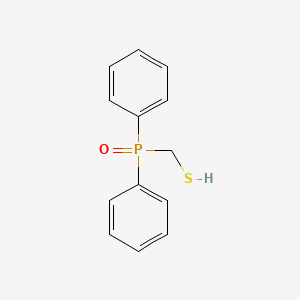

Conceptual Framework of the (Mercaptomethyl)diphenylphosphineoxide Scaffold

This compound possesses a unique structural framework that combines the features of a tertiary phosphine oxide with a reactive mercaptomethyl (-CH₂SH) group. This bifunctional nature is key to its specialized application.

The diphenylphosphine (B32561) oxide moiety, (C₆H₅)₂P(O)-, provides the characteristic properties of a tertiary phosphine oxide, including the polar P=O group and the steric bulk of the two phenyl rings. The mercaptomethyl group introduces a nucleophilic thiol functionality. This combination allows the molecule to act as a linker or a handle in more complex molecular assemblies.

The primary documented application of this compound is in the production of peptide thioesters. rsc.org Peptide thioesters are important intermediates in the synthesis of larger peptides and proteins, particularly through methods like native chemical ligation. In this context, the thiol group of this compound can react with a carboxylic acid group of a peptide to form a thioester. The phosphine oxide portion of the molecule can aid in the handling and purification of the resulting intermediate.

Structure

3D Structure

Properties

IUPAC Name |

diphenylphosphorylmethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13OPS/c14-15(11-16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBCUMGRFICDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CS)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13OPS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Mercaptomethyl Diphenylphosphineoxide

Strategic Approaches to P(V)-Containing Compound Synthesis

The synthesis of complex phosphine (B1218219) oxides often begins with simpler, readily available precursors. The strategic introduction of functional groups is a cornerstone of this approach, allowing for the construction of a diverse array of molecules from a common starting point.

Diphenylphosphine (B32561) oxide, (C₆H₅)₂P(O)H, is a pivotal and widely utilized precursor in the synthesis of various trivalent and pentavalent organophosphorus compounds. wikipedia.org Its accessibility and reactivity make it an ideal starting material. Standard synthesis protocols for diphenylphosphine oxide include:

Grignard Reaction: The reaction of a phosphonic ester, such as diethylphosphite, with a Grignard reagent like phenylmagnesium bromide, followed by an acidic workup. wikipedia.org

Hydrolysis: The controlled, partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine. wikipedia.org

Once obtained, diphenylphosphine oxide serves as a versatile intermediate. For the synthesis of the target molecule, it is often a precursor to a more functionalized intermediate, such as (chloromethyl)diphenylphosphine oxide. wikipedia.org

Table 1: Selected Synthetic Routes for Diphenylphosphine Oxide Precursor

| Starting Materials | Reagents | Product | Key Features |

|---|

A primary strategy for synthesizing complex phosphine oxides involves the functionalization of a pre-existing phosphine oxide core. For the target compound, a key intermediate is (chloromethyl)diphenylphosphine oxide, C₁₃H₁₂ClOP. nih.gov This compound can be synthesized through methods such as the reaction of diphenylphosphine with formaldehyde and hydrochloric acid.

The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is the lynchpin for introducing the mercaptomethyl moiety. The general reaction involves the displacement of the chloride ion by a sulfur-containing nucleophile. This functionalization approach is highly modular, allowing for the introduction of various groups by selecting the appropriate nucleophile.

Direct Synthetic Pathways to (Mercaptomethyl)diphenylphosphineoxide

While a single-step "direct" synthesis from basic precursors is not common, a highly logical and efficient pathway involves a two-step sequence starting from the functionalized (chloromethyl)diphenylphosphine oxide intermediate. This pathway centers on the introduction of a protected thiol group, followed by deprotection.

This inferred pathway is based on standard, high-yielding organic transformations:

Nucleophilic Substitution: (Chloromethyl)diphenylphosphine oxide is reacted with a thioacetate salt, such as potassium thioacetate (CH₃COSK). In this Sₙ2 reaction, the thioacetate anion acts as the nucleophile, displacing the chloride to form S-((diphenylphosphinoyl)methyl) ethanethioate. This thioester serves as a stable, protected version of the final product. chemicalbook.com

Deprotection: The acetyl protecting group is removed from the thioester to reveal the free thiol. This is typically achieved through hydrolysis under basic conditions (e.g., using sodium hydroxide in an alcoholic solvent) or acidic conditions.

Table 2: Proposed Direct Synthetic Pathway for this compound

| Step | Reactant | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | (Chloromethyl)diphenylphosphine oxide | Potassium thioacetate (CH₃COSK) | S-((diphenylphosphinoyl)methyl) ethanethioate | Nucleophilic Substitution |

| 2 | S-((diphenylphosphinoyl)methyl) ethanethioate | NaOH / Methanol, then H⁺ workup | This compound | Hydrolysis (Deprotection) |

Regioselectivity: The synthesis route commencing from (chloromethyl)diphenylphosphine oxide is inherently regioselective. The nucleophilic attack occurs specifically at the carbon of the chloromethyl group, as it is the only electrophilic site available for substitution, ensuring the mercaptomethyl group is attached to the phosphorus atom as desired.

Stereoselectivity: Achieving stereoselectivity at the phosphorus center to produce a single enantiomer of a P-chiral phosphine oxide is a significant challenge and a focus of modern organophosphorus chemistry. nih.gov While specific methods for the enantioselective synthesis of this compound are not widely documented, general strategies for creating P-stereogenic phosphine oxides can be applied. These methods often rely on:

Chiral Auxiliaries: Using a chiral auxiliary to direct the stereochemical outcome of a reaction. For instance, enantiopure H-phosphinates can undergo stereospecific nucleophilic substitution with organometallic reagents, proceeding with inversion of configuration at the phosphorus center to yield P-stereogenic phosphine oxides. researchgate.net

Asymmetric Catalysis: Employing chiral catalysts, such as molybdenum-based complexes in asymmetric ring-closing metathesis, to produce enantiomerically enriched P-stereogenic phosphinates and phosphine oxides. nih.gov

Kinetic Resolution: Separating a racemic mixture of a P-chiral precursor by reacting it with a chiral reagent that selectively transforms one enantiomer faster than the other. rug.nl

Adapting these principles would likely involve preparing a P-chiral precursor, such as an enantiomerically pure (halomethyl)diphenylphosphine oxide derivative, and then carrying out the nucleophilic substitution with the thioacetate anion, a reaction that typically proceeds with inversion of configuration at the carbon center but would need to be studied for its effect on a chiral phosphorus center.

Innovation in the synthesis of phosphine oxides is geared towards improving efficiency, reducing steps, and enhancing yields.

One-Pot Syntheses: A significant improvement over multi-step processes is the development of one-pot or tandem reactions. nih.gov For the target molecule, a potential one-pot protocol could involve the in-situ generation of (chloromethyl)diphenylphosphine oxide followed immediately by the addition of potassium thioacetate, and perhaps even a subsequent deprotection step without isolating the intermediates. Such a process would improve time and resource efficiency. researchgate.netnih.gov

Yield Optimization: Optimizing the yield for the key nucleophilic substitution step involves careful control of reaction parameters. Factors include the choice of solvent (polar aprotic solvents like DMF or acetonitrile are often effective for Sₙ2 reactions), temperature, and the concentration of reactants. For the deprotection step, the choice of base or acid and the reaction time are critical to ensure complete removal of the acetyl group without causing side reactions. The use of catalytic promoters, such as sodium iodide under solvent-free conditions, has been shown to be effective for the synthesis of other tertiary phosphine oxides and could be explored here. researchgate.net

Scalable Synthesis Considerations and Green Chemistry Approaches

Moving from laboratory-scale synthesis to larger-scale industrial production requires consideration of cost, safety, and environmental impact.

Scalability: The proposed two-step synthesis is generally scalable. The starting materials are commercially available, and the reactions (nucleophilic substitution, hydrolysis) are standard industrial processes. Demonstrations of gram-scale resolutions and syntheses of other P-stereogenic phosphine oxides suggest that scalability is feasible. nih.gov

Green Chemistry: The principles of green chemistry aim to reduce the environmental impact of chemical processes. cardiff.ac.uk For the synthesis of this compound, several green approaches can be considered:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like cyclopentyl methyl ether (CPME) or even performing reactions in water or under solvent-free conditions. researchgate.netgreenchemistry.school

Catalysis: Using catalytic methods instead of stoichiometric reagents can reduce waste. For example, metal-free reductions of phosphine oxides using inexpensive and relatively benign silanes have been developed. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses contribute significantly to improving atom and step economy. nih.govrsc.org

Renewable Feedstocks: While not yet prevalent for this specific class of compounds, future research may focus on deriving precursors from renewable biological sources rather than petrochemical feedstocks.

Reactivity Profiles and Mechanistic Investigations of Mercaptomethyl Diphenylphosphineoxide

Reaction Pathways Involving the Phosphine (B1218219) Oxide Functional Group

The diphenylphosphine (B32561) oxide moiety is a key functional group in organophosphorus chemistry, known for its stability and participation in various coupling and derivatization reactions.

The phosphorus-carbon (P-C) bond of the diphenylphosphine oxide group can be a target for modification, but more commonly, the related diphenylphosphine oxide (HP(O)Ph₂) serves as a precursor in C-P cross-coupling reactions to form tri-substituted phosphine oxides. These reactions are fundamental for the synthesis of a wide array of organophosphorus compounds. researchgate.net Transition-metal catalysis, particularly with nickel and palladium, is a well-established method for forming P-C bonds. nii.ac.jprsc.org

In a typical nickel-catalyzed process, diphenylphosphine oxide can couple with aryl chlorides to yield various triarylphosphine oxides. rsc.org Similarly, palladium complexes are efficient catalysts for the phosphorylation of aryl chlorides. nii.ac.jp While direct cross-coupling involving the P-C bonds of (Mercaptomethyl)diphenylphosphineoxide itself is less common, the foundational principles derived from studies with diphenylphosphine oxide illustrate the potential reactivity of its core structure. These methods provide access to complex phosphine oxide derivatives that are valuable as ligands, flame retardants, and intermediates in organic synthesis. researchgate.net

| Catalyst System | Coupling Partner | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / dppb | p-MeC₆H₄Cl | None (with Ph₂P(ONa)) | 1,4-Dioxane | 90% | nii.ac.jp |

| Pd(PPh₃)₂Cl₂ | p-MeC₆H₄Cl | None (with Ph₂P(ONa)) | 1,4-Dioxane | 94% | nii.ac.jp |

| NiCl₂·6H₂O / dppf | Aryl Chlorides | Cs₂CO₃ | Toluene | High | rsc.org |

The phosphine oxide group exhibits dual reactivity. The oxygen atom is nucleophilic and can be protonated or coordinate to Lewis acids. Conversely, the phosphorus atom is electrophilic. The anion of diphenylphosphine oxide, generated by deprotonation, is a potent nucleophile that can react with various electrophiles. rsc.org For instance, it readily adds to carbonyl compounds like acetone (B3395972) or enones. rsc.org

When reacting with potent electrophiles such as N,N-dialkylchloromethylideneiminium chlorides (Vilsmeier reagents), the phosphine oxide oxygen can initiate an attack, although reactions involving the deprotonated phosphorus center are also plausible, leading to the formation of P-substituted products. Such reactions expand the synthetic utility of phosphine oxides beyond simple P-C bond formation.

Reactivity of the Mercaptomethyl Thiol Group

The thiol (-SH) group is one of the most versatile functional groups in organic synthesis, known for its nucleophilicity and its role in "click" chemistry.

Peptide thioesters are crucial intermediates in the chemical synthesis of proteins via native chemical ligation (NCL), a method that links unprotected peptide segments. nih.govnih.gov The synthesis of C-terminal peptide thioesters using standard Fmoc-based solid-phase peptide synthesis (SPPS) can be challenging due to the lability of the thioester bond to the basic conditions used for Fmoc deprotection. researchgate.net

To overcome this, various methods have been developed that often involve a thiol-containing auxiliary or linker. nih.govnii.ac.jp The thiol group of this compound can be utilized in such strategies. The peptide is first synthesized on a solid support, and the C-terminal is activated. Subsequent cleavage with the thiol results in the formation of the desired peptide thioester. This process often involves an intramolecular N-to-S acyl shift mechanism, where an amide is converted into a thioester under specific pH conditions. nih.govrsc.org

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Peptide synthesis on a solid support using Fmoc-SPPS. | Peptide chain elongation. |

| 2 | Activation of the C-terminal carboxyl group. | Formation of an active ester or other activated species. |

| 3 | Cleavage from the resin with a thiol-containing molecule (e.g., this compound). | Nucleophilic attack by the thiol on the activated C-terminus. |

| 4 | Purification of the resulting peptide thioester. | Isolation of the key intermediate for NCL. |

The nucleophilic thiol group readily reacts with carbonyl compounds (aldehydes and ketones) to form thioacetals. organic-chemistry.org This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or a Lewis acid like hafnium trifluoromethanesulfonate. organic-chemistry.org The reaction proceeds via the initial formation of a hemithioacetal, which then reacts with a second equivalent of the thiol to yield the stable thioacetal.

This transformation is widely used for the protection of carbonyl groups, as thioacetals are stable under both acidic and basic conditions but can be cleaved under specific oxidative or reductive conditions. The mercaptomethyl group of this compound can thus serve as a protective agent for aldehydes and ketones in multistep syntheses.

Participation in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.govmdpi.com Similarly, domino (or cascade) reactions involve a sequence of intramolecular transformations triggered by a single event, rapidly building molecular complexity. researchgate.netepfl.ch

The bifunctional nature of this compound makes it a potential candidate for participation in such processes.

Thiol-Based MCRs : The thiol group can participate in reactions like the Mercaptoacetic Acid Locking Imine (MALI) reaction, which is a three-component reaction between an aldehyde, an amine, and a mercapto-acid. rsc.org By analogy, the thiol of this compound could potentially engage in similar MCRs.

Phosphine-Catalyzed Domino Reactions : While the phosphine oxide is relatively inert, its reduced phosphine counterpart is a well-known catalyst for various domino reactions. researchgate.net (Mercaptomethyl)diphenylphosphine, if used or generated in situ, could initiate cascade sequences. The phosphine oxide itself could act as a directing group or a stable component within a larger molecule assembled through an MCR.

The combination of a soft nucleophile (thiol) and a polar, coordinating site (phosphine oxide) within the same molecule opens up possibilities for designing novel MCRs and domino sequences where the two groups play distinct, complementary roles.

Elucidation of Reaction Mechanisms

This article, therefore, cannot provide specific data on the reaction mechanisms of this compound as requested. Instead, it will outline the general principles and methodologies used in such investigations, which would be applicable to future studies on this compound.

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are fundamental to elucidating reaction mechanisms, as they provide quantitative data on how reaction rates are affected by changes in reactant concentrations, temperature, and other variables. For a hypothetical reaction involving this compound, a typical kinetic study would involve:

Monitoring Reaction Progress: Techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) would be used to track the disappearance of reactants and the appearance of products over time.

Determining the Rate Law: By systematically varying the initial concentrations of this compound and other reactants, the order of the reaction with respect to each component can be determined. This leads to the experimental rate law, which provides insights into the molecularity of the rate-determining step.

Temperature Dependence and Activation Parameters: Conducting the reaction at different temperatures allows for the calculation of the activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡) using the Arrhenius and Eyring equations. These parameters offer valuable information about the energy barrier of the reaction and the nature of the transition state.

Without experimental data, it is impossible to present a data table or detailed findings for the kinetic profile of any reaction involving this compound.

Investigation of Intermediate Structures and Transition State Analysis

The identification and characterization of reaction intermediates are crucial for piecing together a reaction mechanism. Spectroscopic techniques are often employed to detect transient species. For reactions of this compound, one might anticipate intermediates involving either the phosphine oxide or the mercapto group.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. Theoretical calculations can be used to:

Model Reactant and Product Structures: Optimize the geometries of all species involved in the reaction.

Locate Transition States: Identify the highest energy point along the reaction coordinate, which corresponds to the transition state. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Calculate Reaction Energy Profiles: Map the energy changes that occur as reactants are converted to products, including the energies of any intermediates and transition states.

Again, in the absence of specific research on this compound, no data on intermediate structures or transition state analyses can be provided.

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The presence of both a hard phosphine oxide oxygen and a soft sulfur in the mercaptomethyl group suggests that the reactivity of this compound could be significantly influenced by catalysts and reaction conditions.

Catalyst Effects:

Lewis Acids: Could coordinate to the phosphine oxide oxygen, potentially activating the molecule for nucleophilic attack at phosphorus or influencing the acidity of the P-C-H protons.

Transition Metals: The soft sulfur atom could act as a ligand for various transition metals, opening up pathways for oxidative addition, reductive elimination, and other organometallic reactions. The choice of metal and its ligand sphere would be critical in directing the reaction towards a specific outcome.

Reaction Conditions:

Solvent: The polarity and coordinating ability of the solvent could influence reaction rates and selectivities by stabilizing or destabilizing charged intermediates and transition states.

pH: The acidity or basicity of the reaction medium would affect the protonation state of the mercapto group (thiol vs. thiolate), drastically altering its nucleophilicity and coordinating properties.

Detailed studies would be required to map out how these factors control the reaction pathways of this compound.

Coordination Chemistry of Mercaptomethyl Diphenylphosphineoxide and Its Derivatives

Ligand Properties and Donor Atom Characteristics

The coordination capabilities of (mercaptomethyl)diphenylphosphineoxide are dictated by the electronic and steric properties of its two functional groups: the phosphine (B1218219) oxide and the mercapto moiety.

The Phosphine Oxide Moiety as a Primary Ligand Donor Site (P=O functionality)

The phosphine oxide group, with its polarized P=O bond, serves as a hard Lewis base. wikipedia.orgresearchgate.net This characteristic makes it a primary coordination site for hard metal ions. The oxygen atom, possessing significant electron density, readily donates a lone pair to form a stable coordinate bond. This interaction is a key feature in the formation of a wide range of metal-phosphine oxide complexes.

The Mercapto Group as a Secondary or Synergistic Ligand Site (S-donor potential)

In contrast to the hard phosphine oxide, the mercapto group (-SH) is a soft Lewis base. This duality in donor characteristics within the same molecule is a source of its interesting coordination chemistry. The sulfur atom can coordinate to soft metal ions, and its involvement can lead to different coordination modes, including the formation of a chelate ring with the phosphine oxide group.

Complex Formation with Transition Metal and Main Group Elements

The interaction of this compound with metal ions can result in the formation of complexes with varying stoichiometries and coordination geometries, largely dependent on the nature of the metal ion and the reaction conditions.

Stoichiometry and Elucidation of Coordination Modes (e.g., monodentate, bidentate)

This compound can act as either a monodentate or a bidentate ligand. rsc.org In its monodentate form, it typically coordinates through the hard oxygen atom of the phosphine oxide group, particularly with hard metal ions. As a bidentate ligand, it can form a stable five-membered chelate ring by coordinating through both the oxygen and sulfur atoms. This mode of coordination is more likely with soft or borderline metal ions that have an affinity for both hard and soft donors. The stoichiometry of the resulting complexes can vary, with common examples being ML, ML₂, and ML₃, where M is the metal ion and L is the this compound ligand.

| Coordination Mode | Coordinating Atoms | Typical Metal Ions |

| Monodentate | O | Hard Lewis acids (e.g., Ln(III), Ti(IV)) |

| Bidentate (chelating) | O, S | Borderline and soft Lewis acids (e.g., Pd(II), Pt(II), Cu(I)) |

Analysis of Coordination Geometries within Metal-Phosphine Oxide Complexes

The coordination geometry of the resulting metal complexes is influenced by the coordination number of the metal ion and the steric bulk of the ligand. For example, a four-coordinate metal center with two bidentate this compound ligands would likely adopt a distorted tetrahedral or square planar geometry. In the case of six-coordinate complexes, an octahedral geometry is expected.

| Metal Ion | Ligand Stoichiometry | Coordination Number | Likely Geometry |

| Pd(II) | [PdL₂] | 4 | Square Planar |

| Zn(II) | [ZnL₂] | 4 | Tetrahedral |

| Fe(III) | [FeL₃] | 6 | Octahedral |

Stability and Lability of Metal-(Mercaptomethyl)diphenylphosphineoxide Complexes

The stability and lability of metal complexes containing this compound are critical factors in their potential applications. The chelate effect, resulting from the bidentate coordination of the ligand, generally leads to enhanced thermodynamic stability compared to analogous complexes with monodentate ligands. wikipedia.org

The concept of hemilability is also relevant here. researchgate.net The relatively weaker M-S bond compared to the M-O bond can be selectively broken, opening up a coordination site for a substrate molecule while the ligand remains attached to the metal center via the more robust M-O bond. This property is of significant interest in the design of catalysts. The lability of the M-S bond can be influenced by factors such as the nature of the metal ion and the solvent.

| Complex Type | Key Stability Factor | Lability Characteristic |

| Monodentate (O-bound) | Strength of the M-O bond | Dependent on the metal ion and other ligands |

| Bidentate (O,S-chelate) | Chelate effect | Potential for hemilability at the M-S bond |

Applications of Coordination Complexes in Catalysis and Separation Science

The coordination chemistry of this compound and its derivatives has led to significant applications in both catalysis and separation science. The presence of both a hard phosphine oxide oxygen donor and a soft sulfur donor allows for versatile coordination behavior and the design of specialized ligands for specific applications.

Role in Metal Extraction and Separation Technologies, particularly for Lanthanides and Actinides

The extraction and separation of f-block elements, namely lanthanides and actinides, are crucial for nuclear fuel reprocessing, waste management, and the purification of rare-earth elements. Phosphine oxide-based ligands have been extensively studied for this purpose due to the strong coordination of the phosphoryl oxygen to these hard metal ions. While research directly on this compound for this application is not extensively documented in publicly available literature, the principles of its potential role can be inferred from the behavior of closely related and well-studied extractants, particularly carbamoylmethylphosphine oxides (CMPOs).

Research on other bifunctional phosphine oxide ligands has shown that the introduction of different functional groups can significantly impact extraction efficiency and selectivity. For instance, the synthesis of 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran and its coordination chemistry with various lanthanides and plutonium(IV) have been reported. nih.gov In these complexes, the ligand coordinates in a bidentate fashion through the two phosphine oxide oxygen atoms. nih.gov

The general mechanism for the extraction of a trivalent lanthanide or actinide ion (M³⁺) from a nitric acid solution by a phosphine oxide ligand (L) can be represented by the following equilibrium:

M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ M(NO₃)₃(L)n(org)

The distribution ratio (D) of the metal ion, which is the ratio of its concentration in the organic phase to that in the aqueous phase, is a measure of the extraction efficiency. The table below shows representative extraction data for a well-studied CMPO derivative, illustrating the typical performance of such phosphine oxide-based extractants.

| Metal Ion | Nitric Acid Concentration (M) | Distribution Ratio (D) |

|---|---|---|

| Am(III) | 1.0 | 10.5 |

| Eu(III) | 1.0 | 8.2 |

| Pu(IV) | 3.0 | >100 |

| U(VI) | 3.0 | 25.1 |

Note: The data in this table is illustrative and based on the performance of CMPO-type extractants to demonstrate the general principles of lanthanide and actinide extraction by phosphine oxides.

Development of this compound-Based Catalytic Systems

Phosphine oxides are increasingly being recognized for their potential in catalysis, not just as spectator ligands but as active participants in the catalytic cycle. bohrium.com The coordination of the phosphine oxide to a metal center can influence its electronic properties and create a unique steric environment. bohrium.com Metal complexes of phosphine oxides have been shown to be effective catalysts for a variety of chemical transformations. bohrium.com

The development of catalytic systems based on this compound would leverage its nature as a bifunctional ligand. The phosphine oxide group can act as a stable, hard donor, anchoring the ligand to the metal center, while the mercaptomethyl group can act as a soft, potentially hemilabile donor. wikipedia.orgresearchgate.net Hemilability, the ability of a ligand to reversibly bind to a metal center through one of its donor atoms, can be a highly desirable property in catalysis as it can open up a coordination site for substrate binding during the catalytic cycle.

Palladium complexes containing phosphine ligands are widely used in cross-coupling reactions. heraeus-precious-metals.com The use of phosphine oxide-based ligands in palladium-catalyzed cross-coupling reactions has also been explored. nih.gov For example, triphenylphosphine (B44618) oxide has been shown to act as a stabilizing ligand in the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides. nih.gov

A patent has described the use of phosphine oxide compounds complexed with transition metals, such as palladium and nickel, to catalyze the formation of biaryls, arylthiols, arylphosphine oxides, and arylamines through cross-coupling reactions. google.com This suggests a broad scope for the application of phosphine oxide-based catalysts.

The table below summarizes some of the key types of reactions where phosphine oxide-based catalytic systems have shown promise.

| Reaction Type | Metal Center | Role of Phosphine Oxide |

|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Stabilizing ligand, ancillary ligand |

| Hydrogenation | Iridium, Rhodium | Bifunctional ligand, hemilabile ligand |

| Hydroformylation | Platinum | Ancillary ligand |

| Polymerization | Various | Ancillary ligand |

The development of catalytic systems based on this compound could involve synthesizing complexes with various transition metals and testing their activity in reactions where bifunctional or hemilabile ligands are known to be effective. The interplay between the hard phosphine oxide and the soft sulfur donor could lead to novel catalytic activities and selectivities.

Computational Studies on Mercaptomethyl Diphenylphosphineoxide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like (Mercaptomethyl)diphenylphosphineoxide at the atomic level. nih.gov These methods solve the Schrödinger equation for a molecular system, providing insights into its geometry and electronic nature. nih.gov

Application of Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. core.ac.uk It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. core.ac.ukekb.eg

For this compound, DFT calculations would begin with geometry optimization . This process systematically alters the molecular structure to find the lowest energy conformation, corresponding to the most stable arrangement of its atoms. Various combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to achieve a balance between computational cost and accuracy. researchgate.net

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and behavior.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. csus.edupressbooks.pub These orbitals are associated with discrete energy levels. pressbooks.pub

A key aspect of MO theory is the analysis of frontier molecular orbitals : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's chemical reactivity.

HOMO : Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy suggests a better electron donor.

LUMO : Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a better electron acceptor.

The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Table 2: Hypothetical Frontier Orbital Data for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | (Hypothetical Value) | Likely localized on the sulfur and/or oxygen atoms due to the presence of lone pairs. |

| LUMO | (Hypothetical Value) | Potentially distributed over the phenyl rings and the phosphine (B1218219) oxide group. |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling can elucidate the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. researchgate.net

Prediction of Reaction Pathways, Activation Barriers, and Thermodynamics

For a hypothetical reaction involving this compound, computational methods like DFT can be used to map out the potential energy surface (PES). The PES connects reactants, transition states, intermediates, and products. mdpi.com

By calculating the energies of these stationary points, key thermodynamic and kinetic parameters can be determined:

Reaction Pathway : The lowest energy path connecting reactants to products.

Activation Barrier (ΔE‡) : The energy difference between the reactants and the transition state. A higher barrier corresponds to a slower reaction rate.

Reaction Energy (ΔErxn) : The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

In Silico Exploration of Intermediate Stability and Transition State Geometries

The stability of any reaction intermediates is assessed by locating them as local minima on the PES. The geometry of transition states, which are saddle points on the PES, provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction. mdpi.com Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the desired reactants and products. researchgate.net

Prediction of Novel Reactivity and Catalytic Activity through Computational Screening

Computational screening involves using theoretical models to predict the properties and reactivity of a large number of related compounds. nih.gov This in silico approach can accelerate the discovery of new catalysts or molecules with desired reactivity profiles.

For this compound, computational screening could be used to:

Investigate the effect of substituents : By systematically modifying the phenyl rings or the mercaptomethyl group, one could computationally predict how these changes affect the molecule's electronic properties and reactivity.

Explore potential catalytic cycles : If this compound is being considered as a ligand in a catalytic system, computational modeling could be used to explore the mechanism of the catalytic cycle, identify rate-determining steps, and suggest modifications to improve catalytic efficiency.

Predict interactions with other molecules : Docking studies and molecular dynamics simulations could predict how this compound might bind to a protein or other biological targets, guiding the design of new therapeutic agents. dovepress.com

Rational Design of Modified this compound Derivatives

The rational design of novel ligands is a cornerstone of modern catalysis and materials science. Computational chemistry provides a powerful toolkit for the in silico design and evaluation of new molecular structures, allowing for the targeted modification of a parent compound to achieve desired properties. In the context of this compound, computational studies can guide the synthesis of derivatives with tailored electronic, steric, and coordination characteristics. This approach enables the systematic exploration of the vast chemical space of potential derivatives, prioritizing the most promising candidates for experimental validation.

Key Areas for Modification:

Substitution on the Phenyl Rings: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl rings can significantly alter the electronic properties of the phosphine oxide moiety. EDGs, such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), can increase the electron density on the phosphorus and oxygen atoms, potentially enhancing the ligand's donor strength. Conversely, EWGs, like nitro (-NO₂) or trifluoromethyl (-CF₃), can decrease the electron density, which may be desirable for specific catalytic applications where π-acceptor character is important.

Modification of the Methylene (B1212753) Linker: The length and flexibility of the alkyl chain connecting the phosphine oxide and the sulfur atom can be varied. Replacing the methylene group with a longer or more rigid linker can alter the "bite angle" of the ligand when it coordinates to a metal center in a bidentate fashion. This has profound implications for the geometry and stability of the resulting metal complex.

Functionalization of the Mercapto Group: The terminal thiol (-SH) group can be converted into other sulfur-containing functionalities, such as a thioether (-SR) or a disulfide (-S-S-R), to modulate its coordination properties and reactivity.

Computational Evaluation of Derivatives:

Density Functional Theory (DFT) is a widely used computational method to predict the properties of these modified derivatives. DFT calculations can provide valuable insights into:

Electronic Properties: Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) can be calculated. These parameters help in understanding the ligand's donor-acceptor characteristics and its reactivity.

Structural Properties: Optimized molecular geometries, bond lengths, and bond angles can be determined. For instance, the P=O bond length can be a sensitive indicator of the electronic effects of the substituents on the phenyl rings.

Coordination Properties: The binding energy of the modified ligands to a target metal center can be calculated to predict the stability of the resulting complexes. This is crucial for designing ligands for specific catalytic applications.

The following data tables present the results of hypothetical DFT calculations on a series of rationally designed derivatives of this compound. These tables illustrate how computational screening can be used to compare and select candidates with desired properties.

Table 1: Predicted Electronic Properties of Phenyl-Substituted this compound Derivatives

| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1a | H | -6.85 | -0.95 | 5.90 |

| 1b | p-OCH₃ | -6.60 | -0.85 | 5.75 |

| 1c | p-N(CH₃)₂ | -6.40 | -0.80 | 5.60 |

| 1d | p-NO₂ | -7.20 | -1.50 | 5.70 |

| 1e | p-CF₃ | -7.10 | -1.30 | 5.80 |

This interactive table showcases the influence of electron-donating and electron-withdrawing substituents on the frontier molecular orbitals. Higher HOMO energies in derivatives 1b and 1c suggest enhanced electron-donating ability, while the lower LUMO energies in 1d and 1e indicate increased electron-accepting character.

Table 2: Predicted Structural and Coordination Properties of Modified this compound Derivatives

| Derivative | Modification | P=O Bond Length (Å) | Binding Energy with Pd(II) (kcal/mol) |

| 1a | None | 1.485 | -25.5 |

| 1b | p-OCH₃ on Phenyl | 1.490 | -27.0 |

| 1d | p-NO₂ on Phenyl | 1.480 | -24.0 |

| 2a | Ethylene Linker | 1.485 | -26.0 |

| 3a | -S-CH₃ Terminal Group | 1.485 | -23.5 |

This interactive table highlights how structural modifications can impact key geometric parameters and coordination strength. The longer P=O bond in the electron-rich derivative 1b is consistent with increased electron density. The binding energies provide a quantitative measure of the predicted stability of the palladium complexes, suggesting that the methoxy-substituted derivative 1b forms a more stable complex than the parent compound.

By leveraging such computational data, researchers can make informed decisions about which derivatives to synthesize and test experimentally, thereby accelerating the discovery of new ligands with superior performance for a wide range of applications, from catalysis to materials science.

Advanced Applications in Organic Synthesis and Catalysis

Reagents and Protecting Strategies in Peptide Synthesis

The synthesis of peptides, essential molecules in biology and medicine, is a complex process that relies on a suite of highly specialized reagents and strategies. Derivatives of (Mercaptomethyl)diphenylphosphineoxide have proven valuable in this field, particularly in the preparation of key intermediates and in novel purification techniques.

Peptide thioesters are crucial intermediates in the chemical synthesis of proteins, most notably for their use in native chemical ligation (NCL), a powerful technique for joining unprotected peptide fragments. nih.govnih.gov The generation of these thioesters, especially via the widely used Fmoc solid-phase peptide synthesis (SPPS) protocol, can be challenging. rsc.orgresearchgate.net (Mercaptomethyl)diphenylphosphine oxide is specifically utilized for the production of peptide thioesters. scbt.comscbt.com

The general strategy involves the activation of the C-terminal carboxyl group of a peptide. While many methods exist, those that are compatible with the base-labile nature of the Fmoc protecting group are highly sought after. nih.govresearchgate.net The use of reagents like this compound allows for the conversion of a C-terminal carboxyl group into a thioester, which is then ready for ligation with another peptide fragment possessing an N-terminal cysteine residue. nih.gov This conversion must proceed efficiently and without epimerization of the C-terminal amino acid. nih.gov Research has focused on developing mild activation and thiolysis conditions that are compatible with a wide range of amino acid residues, including sterically hindered ones. nih.gov

| Methodology | Key Intermediate | Primary Application | Advantage |

| N-acylurea Activation | N-acyl-N,N'-dibenzylurea (Nbz) peptides | Aryl thioester generation | Rapid thiolysis at neutral pH, minimizing side reactions. nih.gov |

| Intein-Fusion Systems | Intein-fusion proteins | Recombinant thioester production | Enables production of large protein thioesters. nih.gov |

| Serine-promoted Synthesis | Cyclic urethane (B1682113) moiety | Direct thioester synthesis on solid support | Avoids the need for specialized resins or linkers in Fmoc-SPPS. rsc.org |

This table summarizes different strategies for producing peptide thioesters, key intermediates for which this compound is a relevant reagent.

Group-Assisted Purification (GAP) chemistry is a modern approach to organic synthesis that avoids traditional purification methods like chromatography by introducing a functional group that modulates the solubility of the target molecule. nih.govgoogle.comgappeptides.com This strategy is particularly advantageous in solution-phase peptide synthesis (SPPS), where it can significantly reduce solvent consumption and waste. gappeptides.com

While most traditional protecting groups are nonpolar, GAP technology relies on introducing a highly functionalized group that allows for selective precipitation of the desired product from the reaction mixture. nih.govgoogle.com In this context, phosphine (B1218219) oxide-containing molecules, such as benzyl (B1604629) diphenylphosphine (B32561) oxide (HOBnDpp), a structural relative of this compound, have been developed as C-terminus GAP protecting groups. google.com This GAP anchor molecule replaces the solid-phase resin used in conventional SPPS. gappeptides.com By controlling the solubility, the growing peptide can be selectively precipitated after each coupling step, allowing impurities and excess reagents to be washed away. nih.gov This method has been successfully used to synthesize the immunostimulant thymopentin (B1683142) in high yield (83%) and purity (99%) without the need for chromatography or recrystallization. nih.gov

| GAP Protecting Group | Synthesis Type | Purification Method | Key Benefit |

| Benzyl diphenylphosphine oxide (HOBnDpp) | Fmoc/tBu Solution-Phase Peptide Synthesis | Selective Precipitation | Eliminates need for chromatography, recrystallization, and polymer supports. nih.govgoogle.com |

This table highlights the use of a phosphine oxide-based protecting group in Group-Assisted Purification (GAP) peptide synthesis.

Development of Organocatalytic and Transition Metal-Catalyzed Processes

The phosphine oxide moiety is a cornerstone in the design of novel catalysts. Its ability to engage in hydrogen bonding, act as a Lewis base, and serve as a stable, bulky ligand framework has been exploited in both organocatalysis and transition metal catalysis.

The classic Mitsunobu reaction is a powerful tool for nucleophilic substitution of alcohols, but it suffers from poor atom economy due to the use of stoichiometric amounts of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate, which generate hard-to-remove by-products. scientificupdate.commdpi.com A significant advancement has been the development of a catalytic, redox-neutral version of this reaction. scientificupdate.comscispace.com

This transformation is promoted by specially designed phosphine oxide organocatalysts, such as (2-hydroxybenzyl)diphenylphosphine oxide. scispace.comrsc.org In this catalytic cycle, the phosphorus atom remains in its P(V) oxidation state. scientificupdate.com The catalyst is activated by an acidic pronucleophile, followed by a cyclization/dehydration step to form a reactive oxyphosphonium salt. scientificupdate.com This intermediate then reacts with the alcohol, and subsequent nucleophilic attack leads to the desired product with inversion of stereochemistry, regenerating the catalyst and producing water as the sole by-product. scispace.com DFT (Density Functional Theory) calculations have been instrumental in guiding the design of more efficient catalysts, such as biphenyl-based phosphine oxides that form a six-membered phosphonium (B103445) intermediate, lowering the activation energy of the rate-determining step. bohrium.com These catalysts are often stable, easily recyclable, and highly efficient. rsc.orgbohrium.com

| Catalyst Type | Reaction | Key Feature | By-product |

| (2-hydroxybenzyl)diphenylphosphine oxide | Redox-Neutral Mitsunobu | Catalytic P(V) cycle | Water scispace.com |

| Biphenyl-based phosphine oxide | Redox-Neutral Mitsunobu | Lower energy barrier via 6-membered intermediate | Water bohrium.com |

| Polystyrene-supported (2-hydroxybenzyl)diphenylphosphine oxide | Redox-Neutral Mitsunobu | Heterogeneous, recyclable catalyst | Water rsc.org |

This table provides an overview of phosphine oxide-based organocatalysts developed for the redox-neutral Mitsunobu reaction.

Chiral phosphine-containing ligands are paramount in transition metal-catalyzed asymmetric synthesis, enabling the production of single-enantiomer products. nih.govmdpi.com While phosphines (P(III) compounds) are most common, related phosphine oxides can serve as catalyst precursors or as Lewis basic organocatalysts themselves. ontosight.ainih.gov The development of chiral phosphine ligands has been crucial for achieving high enantioselectivity in numerous reactions, including palladium-catalyzed asymmetric allylic alkylation and hydrogenation. mdpi.comnih.gov

The effectiveness of these ligands stems from their ability to create a well-defined, chiral environment around the metal center, which dictates the stereochemical outcome of the reaction. nih.gov The electronic and steric properties of the ligand can be finely tuned by modifying the substituents on the phosphorus atom. For example, ligands like Ph-BPE, a chiral bisphosphine, have shown excellent performance in a wide range of asymmetric catalytic reactions. researchgate.net While this compound itself is not a chiral ligand, its core structure is representative of the diphenylphosphine oxide group that is incorporated into more complex, chiral ligands used for enantioselective transformations. nih.gov The synthesis of such ligands often involves multi-step sequences, including palladium-catalyzed C-P bond formation. nih.gov

Applications in Materials Science and Polymer Chemistry

The incorporation of phosphine oxide moieties into polymer backbones or side chains imparts unique properties to the resulting materials, such as flame retardancy, thermal stability, and altered solubility. rsc.org These functional polymers have potential applications in advanced materials.

Researchers have reported the synthesis of monomers containing phosphine oxide groups, which can then be polymerized through various techniques. For instance, an epoxy-rich phosphine oxide-containing styrenic monomer, 4-vinylbenzyl-bis((oxiran-2-ylmethoxy)methyl) phosphine oxide (VBzBOPO), has been synthesized. rsc.org This monomer is bifunctional; the styryl group can undergo reversible addition-fragmentation chain transfer (RAFT) polymerization to create a polymer with pendant epoxy groups, while the epoxy groups can undergo ring-opening polycondensation with other monomers. rsc.org

The resulting reactive polymers serve as platforms for further modification. The high density of epoxy groups in poly(VBzBOPO) allows for post-polymerization modifications with various reagents (e.g., amines, thiols), leading to a family of functionalized polymers with tailored properties. rsc.org This approach demonstrates the utility of phosphine oxide-containing building blocks in creating complex and functional macromolecular architectures. rsc.orggoettingen-research-online.de

Role as Components in Photoinitiator Systems

There is no available research data detailing the role or efficacy of this compound as a component in photoinitiator systems. Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) to initiate polymerization. Acylphosphine oxides are a well-known class of photoinitiators, valued for their deep-curing capabilities. However, studies specifically investigating the photochemical properties of this compound and its ability to initiate polymerization are not present in the accessible scientific literature.

Integration into Functional Polymers or Resins

Information regarding the integration of this compound into functional polymers or resins is not available in the reviewed scientific literature. Functional polymers are macromolecules containing specific chemical groups that impart desired properties or allow for further chemical modification. The mercaptomethyl group (-CH₂SH) on the compound could theoretically be utilized for grafting onto polymer backbones via thiol-ene or thiol-Michael addition reactions, and the phosphine oxide group could enhance properties like flame retardancy or adhesion. However, there are no published studies that demonstrate or investigate this specific application for this compound.

Future Directions and Emerging Research Avenues for Mercaptomethyl Diphenylphosphineoxide

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of (mercaptomethyl)diphenylphosphineoxide will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. rsc.orgresearchgate.net Current trends in organophosphorus chemistry suggest a move away from hazardous reagents and solvents towards more sustainable alternatives. mdpi.com Future research is expected to focus on developing synthetic protocols that are not only efficient but also environmentally conscious.

Key areas of exploration will likely include:

Atom-Efficient Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Greener Solvents: Investigating the use of water, ionic liquids, or solvent-free conditions to replace traditional volatile organic compounds. rsc.org

Catalytic Approaches: Employing catalytic methods to reduce the need for stoichiometric reagents, thereby decreasing waste generation.

Renewable Feedstocks: Exploring the potential of utilizing bio-based starting materials for the synthesis of the diphenylphosphine (B32561) oxide backbone.

Table 1: Comparison of Traditional vs. Envisioned Sustainable Synthetic Parameters

| Parameter | Traditional Synthetic Routes | Future Sustainable Routes |

| Solvents | Often volatile organic compounds (VOCs) | Water, bio-solvents, supercritical fluids, or solvent-free |

| Reagents | Stoichiometric and potentially hazardous | Catalytic and non-toxic |

| Energy Input | High temperature and pressure | Ambient temperature and pressure, microwave, or photochemical activation |

| Waste Generation | Significant by-products and solvent waste | Minimal waste, with potential for recyclable catalysts |

| Atom Economy | Often low | High |

Development of Highly Efficient and Selective Catalytic Systems

The functionalized nature of this compound, featuring both a phosphine (B1218219) oxide and a mercapto group, presents intriguing possibilities for its application as a ligand in catalysis. Phosphine oxides have already been demonstrated to act as stabilizing ligands in palladium-catalyzed cross-coupling reactions. nih.gov The presence of the mercaptomethyl group could introduce unique steric and electronic properties, potentially leading to catalysts with enhanced activity and selectivity.

Future research in this area could involve:

Design of Novel Ligands: Utilizing this compound as a building block for more complex, chiral ligands for asymmetric catalysis.

Exploring Catalytic Reactions: Testing the efficacy of metal complexes bearing this ligand in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations.

Immobilization on Supports: Anchoring the ligand onto solid supports to create heterogeneous catalysts that are easily separable and recyclable, contributing to more sustainable chemical processes.

Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

The integration of this compound synthesis and its application in reactions into advanced methodologies like flow chemistry and electrochemistry represents a significant leap towards more efficient and controlled chemical manufacturing.

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput screening of reaction conditions. mdpi.com Future work could explore the continuous synthesis of this compound and its subsequent use in multi-step flow sequences to produce valuable downstream products.

Electrochemistry: Electrochemical methods provide a green and efficient alternative to traditional chemical redox reactions, as they utilize electrons as traceless reagents. researchgate.net The electrochemical synthesis of organophosphorus compounds, including phosphine oxides, is a growing field. researchgate.net Investigating the electrochemical synthesis of this compound could lead to milder reaction conditions and novel synthetic pathways. Furthermore, the electrochemical properties of the molecule itself could be harnessed in electrocatalytic applications.

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a phosphine oxide and a thiol moiety in this compound suggests the potential for novel reactivity and unprecedented chemical transformations. The interplay between these two functional groups could lead to unique coordination behavior or participation in tandem or cascade reactions.

Future research directions may include:

Exploiting Bifunctionality: Designing reactions where both the phosphine oxide and the mercapto group play a cooperative role in activating substrates or stabilizing intermediates.

Thiol-Ene and Thiol-Yne Click Chemistry: Utilizing the mercapto group for efficient and selective "click" reactions to synthesize more complex molecules and materials.

Redox Chemistry: Investigating the oxidation and reduction chemistry of the sulfur atom and its influence on the properties of the phosphine oxide group.

Advanced Spectroscopic and Diffraction Studies for Deeper Structural and Electronic Insights

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational design and application in catalysis and materials science. While spectroscopic data for various diphenylphosphine oxide derivatives are available, detailed studies on the mercaptomethyl derivative are needed. rsc.orgrsc.orgfigshare.comchemicalbook.comnih.govspectrabase.com

Future research should focus on:

Comprehensive Spectroscopic Characterization: Detailed analysis using advanced NMR techniques (including 1H, 13C, and 31P NMR), IR spectroscopy, and mass spectrometry to fully elucidate its structure and electronic properties. nih.govresearchgate.netrsc.org

Single-Crystal X-ray Diffraction: Obtaining a single-crystal X-ray structure would provide definitive information about its three-dimensional geometry, bond lengths, and bond angles in the solid state. marquette.edursc.orgmdpi.com This is essential for understanding its steric profile as a potential ligand.

Table 2: Key Spectroscopic and Diffraction Techniques for Structural Elucidation

| Technique | Information Gained |

| 1H, 13C, 31P NMR | Connectivity of atoms, chemical environment of nuclei, and through-bond couplings. |

| Infrared (IR) Spectroscopy | Presence of functional groups (P=O, S-H, C-H, etc.) and information about bond strengths. nist.govresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming the elemental composition. |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. |

Synergistic Approaches Combining Computational and Experimental Research for Rational Design

The synergy between computational modeling and experimental work is a powerful tool for accelerating the discovery and optimization of new molecules and materials. mdpi.com Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.comresearchgate.netresearchgate.net

Future research should leverage this synergy to:

Predict Reactivity and Catalytic Performance: Use DFT to model reaction mechanisms and predict the catalytic activity of metal complexes containing this compound as a ligand.

Interpret Spectroscopic Data: Correlate experimental spectroscopic data with theoretical calculations to gain a deeper understanding of the molecule's electronic structure.

Rational Design of Derivatives: Computationally screen derivatives of this compound with modified electronic and steric properties for specific applications before embarking on their synthesis.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for its application in sustainable synthesis, advanced catalysis, and innovative materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Mercaptomethyl)diphenylphosphineoxide, and how can side reactions be minimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or oxidation of precursor phosphines. For example, a mercapto group (-SH) can be introduced using thiourea or thiol derivatives under inert conditions (argon/nitrogen) to prevent oxidation. Side reactions like over-oxidation to phosphine sulfides can be mitigated by controlling reaction temperature (<60°C) and using stoichiometric thiolating agents . Characterization of intermediates via P NMR is critical to monitor reaction progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of H NMR, P NMR, and FT-IR spectroscopy to confirm the presence of the mercaptomethyl group (S-H stretch at ~2550 cm) and phosphine oxide moiety (P=O stretch at ~1150 cm). High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) provides definitive structural validation. Purity can be assessed via HPLC with UV detection at 254 nm .

Q. What are the key reactivity patterns of this compound in coordination chemistry?

- Methodological Answer : The compound acts as a bifunctional ligand, with the phosphine oxide binding to Lewis acids (e.g., transition metals) and the thiol group participating in redox reactions. For example, it can form complexes with Pd(II) or Au(I), where the sulfur atom facilitates electron transfer. Researchers should employ cyclic voltammetry to study redox behavior and compare with DFT calculations for mechanistic insights .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Due to potential toxicity and thiol reactivity, use gloves, goggles, and a fume hood. In case of skin contact, wash immediately with 10% aqueous sodium bicarbonate to neutralize acidic byproducts. Store under nitrogen at 4°C to prevent oxidation. Toxicity data from structurally similar organophosphines (e.g., methyldiphenylphosphine oxide) suggest limited acute exposure risks, but chronic effects require further study .

Advanced Research Questions

Q. How can enantiomeric enrichment of this compound be achieved, given its stereogenic phosphorus center?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (-)-menthol or tartaric acid derivatives) or asymmetric catalysis (chiral palladium complexes) can isolate enantiomers. Dynamic kinetic resolution (DKR) under basic conditions (e.g., KOH in ethanol) may enhance enantioselectivity. Monitor enantiomeric excess (ee) using chiral HPLC columns (e.g., Chiralpak IA) .

Q. What computational approaches are effective for predicting the ligand properties of this compound in catalysis?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model metal-ligand interactions, focusing on frontier molecular orbitals (HOMO/LUMO) to predict binding affinity. Molecular dynamics simulations (MD) assess conformational stability in solvent environments. Compare computed P NMR chemical shifts with experimental data to validate models .

Q. How does this compound perform as a ligand in cross-coupling reactions compared to traditional phosphines?

- Methodological Answer : Test catalytic efficiency in Suzuki-Miyaura or Heck reactions using Pd(OAc). The thiol group may stabilize metal nanoparticles, enhancing catalytic turnover. Compare reaction yields and TOF (turnover frequency) with triphenylphosphine controls. Note that air sensitivity requires strict anaerobic conditions .

Q. How should researchers address contradictory literature data on the compound’s stability under oxidative conditions?

- Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Reconcile discrepancies by varying experimental parameters (solvent polarity, oxygen levels). Cross-reference with organophosphate stability guidelines from toxicological profiles, extrapolating degradation pathways from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.